molecular formula C16H14N4O3S B11644264 2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Cat. No.: B11644264
M. Wt: 342.4 g/mol
InChI Key: OONNOCDWXGQQOW-UHFFFAOYSA-N
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Description

2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with a palladium catalyst under atmospheric pressure.

    Substitution: NaH in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-1,3,2-dioxaphospholane 2-oxide
  • N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is unique due to its specific structural features, such as the methoxy group and the benzimidazole core. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-methoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C16H14N4O3S/c1-23-13-5-3-2-4-10(13)14(21)20-16(24)17-9-6-7-11-12(8-9)19-15(22)18-11/h2-8H,1H3,(H2,18,19,22)(H2,17,20,21,24)

InChI Key

OONNOCDWXGQQOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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